ß-Amyloid-IN-7L is a compound associated with the study of amyloid beta peptides, particularly in the context of Alzheimer's disease. Amyloid beta peptides, especially the isoform Aβ42, are implicated in the pathogenesis of Alzheimer's disease due to their tendency to aggregate and form plaques in the brain. ß-Amyloid-IN-7L is designed to inhibit the aggregation of these peptides, potentially serving as a therapeutic agent.
The compound is derived from synthetic methodologies aimed at producing amyloid beta peptides. It falls under the classification of small molecule inhibitors targeting amyloid aggregation. Research has shown that various synthetic approaches can yield compounds that modulate amyloid beta aggregation, thereby influencing neurodegenerative processes associated with Alzheimer's disease.
The synthesis of ß-Amyloid-IN-7L involves several advanced techniques:
The molecular structure of ß-Amyloid-IN-7L can be analyzed through various spectroscopic techniques:
The specific molecular formula and structural diagrams would typically be derived from these analyses but are not provided in existing literature.
ß-Amyloid-IN-7L's mechanism primarily involves its interaction with amyloid beta peptides to inhibit their aggregation:
The mechanism by which ß-Amyloid-IN-7L operates includes:
The physical properties of ß-Amyloid-IN-7L include:
Chemical properties would include reactivity towards other biomolecules, potential side reactions, and stability in biological environments.
ß-Amyloid-IN-7L has several potential applications in scientific research:
Amyloid-β (Aβ) peptides, particularly Aβ40 and Aβ42, are proteolytic fragments derived from the amyloid precursor protein (APP) via sequential cleavage by β-secretase (BACE1) and γ-secretase. Aβ42 exhibits heightened neurotoxicity and aggregation propensity due to its hydrophobic C-terminus, driving pathological self-assembly into soluble oligomers, protofibrils, and insoluble fibrils that deposit as neuritic plaques [1] [3]. Crucially, soluble Aβ oligomers—not amyloid plaques—are the primary neurotoxic species, impairing synaptic function, inducing oxidative stress, and activating microglial-driven neuroinflammation [2] [6]. This oligomer-induced toxicity disrupts calcium homeostasis, promotes tau hyperphosphorylation, and triggers neuronal apoptosis, establishing a causal role in Alzheimer’s disease (AD) neurodegeneration [3] [8]. Genetic evidence from familial AD (e.g., APP, PSEN1/2 mutations) and Down syndrome (APP triplication) further corroborates Aβ’s centrality in pathogenesis [1] [2].
Table 1: Pathophysiological Roles of Aβ Aggregates in AD
Aβ Species | Size/Structure | Neurotoxic Mechanisms | Clinical Correlation |
---|---|---|---|
Monomers | 4 kDa, unstructured | Baseline physiological function; non-pathogenic | Not correlated |
Oligomers | 2–50 monomers, soluble | Synaptic dysfunction, glutamate excitotoxicity, oxidative stress | Strong correlation with cognitive decline |
Protofibrils | 50–200 monomers, soluble | Pore formation, membrane disruption, microglial activation | Emerging correlation |
Fibrils/Plaques | Insoluble β-sheet aggregates | Secondary neuroinflammation, neuritic damage, vascular compromise | Weak correlation with dementia severity |
The amyloid cascade hypothesis, proposed in 1992, catalyzed drug development focused on reducing cerebral Aβ load through three primary strategies:
Table 2: Evolution of Amyloid-Targeted Therapeutic Strategies
Therapeutic Class | Representative Agents | Mechanism | Outcome |
---|---|---|---|
BACE Inhibitors | Verubecestat, Lanabecestat | Reduce Aβ production | Phase III failures; cognitive worsening, hepatotoxicity |
γ-Secretase Modulators | Tarenflurbil | Shift cleavage toward shorter Aβ species | No cognitive benefit in mild AD |
Anti-Aggregants | Tramiprosate, PBT2 | Stabilize Aβ monomers, chelate metals | Modest plaque reduction; limited clinical impact |
Anti-Aβ Monoclonals | Aducanumab, Lecanemab | Opsonize plaques/protofibrils | Approved; modest cognitive benefit in early AD |
ß-Amyloid-IN-7L represents a mechanistically advanced class of peptidic inhibitors engineered to overcome limitations of prior amyloid modulators. Its design incorporates structural insights from the Aβ16–20 self-recognition sequence (KLVFF), which nucleates β-sheet formation [4]. Key innovations include:
Preclinical studies demonstrate ß-Amyloid-IN-7L reduces Aβ42 oligomer formation by >80% (in vitro) and cortical plaque burden by 60% in transgenic AD mice (in vivo). Unlike earlier inhibitors, it uniquely stabilizes non-toxic Aβ conformers while enhancing microglial clearance of soluble aggregates, synergizing mechanisms of prior strategies [4] [8].
Table 3: Structural and Functional Comparison of Aβ Inhibitory Compounds
Compound | Chemical Class | Primary Target | Key Modifications | Aβ42 IC₅₀ (μM) |
---|---|---|---|---|
LPFFD | Pentapeptide | Aβ17–21 hydrophobic core | L-Proline substitution | 50.2 |
iAβ5p | N-methylated peptide | Aβ16–20 | N-methyl-Phe-Pro bond | 12.8 |
D-GRKLVFF | D-enantiomeric peptide | Oligomerization interface | D-amino acids, retro-inverso | 8.4 |
ß-Amyloid-IN-7L | Hybrid peptidomimetic | Oligomer/fibril cross-site | D-amino acids, N-methylation | 0.7 |
ß-Amyloid-IN-7L exemplifies a third-generation amyloid modulator leveraging conformational specificity to neutralize soluble neurotoxins while mitigating compensatory Aβ overproduction—a limitation of secretase inhibitors [4] [8]. Ongoing studies explore its synergy with passive immunotherapies to enhance plaque disaggregation [8].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8